3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one
Overview
Description
The compound “3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” is a chemical compound with a molecular weight of 270.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H19N3O.2ClH/c1-12-5-4-9(10(12)14)13-6-2-8(11)3-7-13;;/h8-9H,2-7,11H2,1H3;2*1H
. This code provides a standardized way to represent the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimitotic Agents and Cancer Research
Researchers have explored derivatives and analogs of 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one for their potential as antimitotic agents in cancer treatment. For instance, Temple and Rener (1992) synthesized ring analogues and derivatives of a potent antimitotic agent with anticancer activity, studying the biological activity contributions of several structural features of this compound (Temple & Rener, 1992).
DPP-4 Inhibitors for Diabetes Management
Istrate and Crisan (2022) conducted a study to identify bioactive natural products for managing type 2 diabetes. They used in silico approaches to screen for potential dipeptidyl peptidase-4 (DPP-4) inhibitors, which included analogs of this compound (Istrate & Crisan, 2022).
Anticonvulsant Research
The potential of this compound analogs in anticonvulsant applications has been studied. Aytemir and Çalış (2010) synthesized new compounds by reacting kojic acid or allomaltol with piperidine derivatives, evaluating their anticonvulsant activities (Aytemir & Çalış, 2010).
Other Chemical Syntheses and Applications
Various studies have focused on synthesizing and characterizing derivatives and analogs of this compound for different applications, including antimicrobial agents, neuroleptics, and antihistamines. Examples include the work of Senguttuvan, Murugavelu, and Nagarajan (2013) on reductive amination of 2,6-diarylpiperidin-4-ones for potential analgesic applications (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Safety and Hazards
Future Directions
While specific future directions for “3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one” are not available, research into piperidine derivatives, which this compound is a part of, is ongoing. Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target various receptors and have diverse biological activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to induce changes in cell cycle, apoptosis, and autophagy in cancer cells .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1-methylpyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-7-4-12-9(10(13)15)14-5-2-8(11)3-6-14/h4,7-8H,2-3,5-6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGXNRUFPSOPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.